![molecular formula C20H20N6O2S B10773493 2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)
2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “WO2012007375C7” is a small molecular drug with a molecular weight of 408.5. It is known for its potential therapeutic applications and is currently under investigation for various medical uses .
Vorbereitungsmethoden
The preparation of “WO2012007375C7” involves several synthetic routes and reaction conditions. The specific methods for its synthesis are detailed in patent documents and scientific literature. Industrial production methods typically involve multi-step synthesis processes, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Analyse Chemischer Reaktionen
“WO2012007375C7” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
“WO2012007375C7” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is investigated for its potential therapeutic effects, including its use as an antimicrobial and anticancer agent. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of “WO2012007375C7” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the therapeutic application being investigated .
Vergleich Mit ähnlichen Verbindungen
“WO2012007375C7” can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include those with comparable molecular weights and therapeutic applications. The uniqueness of “WO2012007375C7” lies in its specific molecular interactions and the pathways it targets .
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C20H20N6O2S |
---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
2-[2-aminoethyl(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H20N6O2S/c1-26(7-5-21)20-23-10-17-18(25-20)13(11-29-17)19(27)24-15-8-12-4-3-6-22-14(12)9-16(15)28-2/h3-4,6,8-11H,5,7,21H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
BUJSZRICYLPWCM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN)C1=NC=C2C(=N1)C(=CS2)C(=O)NC3=C(C=C4C(=C3)C=CC=N4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.